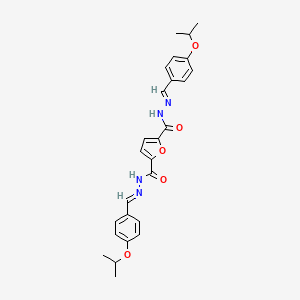
N-(4-phenylbutyl)-2-(2-thienyl)acetamide
Overview
Description
N-(4-phenylbutyl)-2-(2-thienyl)acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAC belongs to the family of thienylacetamides and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of PTAC is not fully understood, but it is believed to act on the GABAergic system. PTAC has been found to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This enhancement of GABA activity leads to a decrease in neuronal excitability, which is believed to be the basis for its therapeutic effects.
Biochemical and Physiological Effects:
PTAC has been found to possess various biochemical and physiological effects. It has been found to enhance the activity of GABA, which leads to a decrease in neuronal excitability. Additionally, PTAC has been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. PTAC has also been found to possess anticonvulsant properties and has been shown to reduce the frequency and severity of seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PTAC in lab experiments is its specificity. PTAC has been found to act specifically on the GABAergic system, which makes it a useful tool for studying the role of GABA in various physiological processes. Additionally, PTAC has been found to possess low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using PTAC in lab experiments is its solubility. PTAC has low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of PTAC. One area of research is the development of PTAC analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of PTAC and its potential therapeutic applications. Another area of research is the study of the long-term effects of PTAC use, including its potential for addiction and tolerance. Finally, the use of PTAC in combination with other compounds for the treatment of various diseases should be explored.
Scientific Research Applications
PTAC has been found to possess various therapeutic applications in scientific research. It has been studied for its potential use in treating neuropathic pain, anxiety, and depression. PTAC has also been found to exhibit anti-inflammatory properties and has been studied for its use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, PTAC has been found to possess anticonvulsant properties and has been studied for its use in treating epilepsy.
properties
IUPAC Name |
N-(4-phenylbutyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c18-16(13-15-10-6-12-19-15)17-11-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10,12H,4-5,9,11,13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLWVUMCXZBTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)
![5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole](/img/structure/B4685261.png)
![3-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4685262.png)

![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4685280.png)
![3-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4685284.png)

![(3-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4685295.png)
![N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4685302.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4685309.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4685324.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4685347.png)